Aluminum Diacetate Hydroxide: A Comprehensive Technical Whitepaper on Chemical Properties, Synthesis, and Pharmacological Mechanisms
Aluminum Diacetate Hydroxide: A Comprehensive Technical Whitepaper on Chemical Properties, Synthesis, and Pharmacological Mechanisms
Executive Summary
Aluminum diacetate hydroxide (CAS 142-03-0), frequently referred to as basic aluminum acetate or aluminum subacetate, is a coordination complex of aluminum, acetate, and hydroxide ions[1]. As a cornerstone compound in dermatological pharmacology and industrial applications, it exhibits potent astringent, antiseptic, and antiperspirant properties[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular mechanisms of action, and standardized laboratory-scale synthesis protocols, designed specifically for researchers and drug development professionals.
Chemical Identity and Molecular Structure
According to authoritative chemical databases like , aluminum diacetate hydroxide has the molecular formula C4H7AlO5 and a molecular weight of 162.08 g/mol [1]. In aqueous environments, aluminum acetate exists in a dynamic equilibrium of three forms depending on the pH and hydrolysis conditions[2]:
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Neutral aluminum triacetate: Al(CH3CO2)3
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Basic aluminum diacetate (Aluminum diacetate hydroxide): HOAl(CH3CO2)2
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Basic aluminum monoacetate: (HO)2AlCH3CO2
Basic aluminum diacetate is the most thermodynamically stable and commonly utilized form in topical pharmaceutical formulations (such as Burow's solution)[2]. The central aluminum atom ( Al3+ ) is coordinated by two acetate ligands and one hydroxyl group, forming a highly polar network that accounts for its specific solubility profile.
Quantitative Physicochemical Data
To facilitate formulation and analytical characterization, the critical physicochemical properties of aluminum diacetate hydroxide are summarized in Table 1[2],[1].
Table 1: Physicochemical Properties of Aluminum Diacetate Hydroxide
| Property | Value | Experimental Significance |
| Molecular Weight | 162.08 g/mol | Essential for stoichiometric calculations in synthesis[1]. |
| Physical State | White powder / opaque crystals | Indicates purity; discoloration suggests transition metal impurities[2]. |
| Density | 1.045 g/cm³ | Relevant for suspension formulations and volumetric dosing[2]. |
| Melting Point | 54 °C | Low melting point necessitates cool storage to prevent degradation[2]. |
| Decomposition Point | > 280 °C | High thermal stability post-melting; yields aluminum oxide upon calcination[2]. |
| Water Solubility | ~13 g/L at 20 °C | Sparingly soluble; requires stabilization in aqueous solutions[2]. |
| Topological Polar Surface Area | 81.3 Ų | Predicts low systemic absorption, ideal for localized topical action[1]. |
Mechanism of Action: Astringent and Antiseptic Properties
In drug development, aluminum diacetate hydroxide is primarily leveraged for its astringent properties. The mechanism is driven by the interaction between the aluminum cation and epidermal proteins[2].
Causality of the Astringent Effect: When applied topically, the compound dissociates slightly in the tissue exudate, releasing Al3+ and complexed aluminum-hydroxide species. These multivalent cations act as potent cross-linking agents. They bind electrostatically to the carboxylate and amine groups of proteins in the superficial layers of the skin, causing immediate protein precipitation and coagulation[3].
This coagulation creates a physical protective barrier (an eschar) over the damaged tissue, which reduces capillary permeability, constricts local blood vessels, and suppresses the exudation of fluids—effectively drying weeping lesions like poison ivy or eczema[3]. Furthermore, the localized drop in pH and the disruption of bacterial cell membranes by aluminum ions confer its mild antiseptic properties[2].
Caption: Molecular mechanism of basic aluminum acetate's astringent action.
Laboratory-Scale Synthesis Protocols
The synthesis of basic aluminum acetate requires precise control of stoichiometry and pH to prevent the formation of the neutral triacetate or the monoacetate. Below are two field-proven methodologies.
Protocol 1: Synthesis from Aluminum Sulfate and Calcium Carbonate (USP Method)
This is the standard pharmacopeial method for generating aluminum subacetate topical solutions. The rationale behind using calcium carbonate is to act as a precipitating agent for the sulfate ions, driving the reaction forward and leaving aluminum in solution to react with acetic acid[4].
Materials:
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Aluminum Sulfate ( Al2(SO4)3⋅18H2O ): 145 g[4]
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Calcium Carbonate ( CaCO3 ): 70 g[4]
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Glacial Acetic Acid ( CH3COOH ): 160 mL[4]
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Purified cold water: ~1000 mL[5]
Step-by-Step Methodology:
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Dissolution: Dissolve 145 g of aluminum sulfate in 600 mL of cold purified water in a reaction vessel[4]. Causality: Cold water controls the exothermic nature of the subsequent neutralization and prevents premature hydrolysis of the aluminum ions.
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Filtration: Filter the solution to remove any insoluble ambient impurities[4].
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Sulfate Precipitation: Gradually add 70 g of calcium carbonate in small portions with constant, vigorous stirring[4]. Causality: Slow addition prevents excessive foaming from the rapid release of CO2 gas. The calcium reacts with sulfate to form a calcium sulfate precipitate.
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Acetate Complexation: Slowly add 160 mL of glacial acetic acid to the suspension and maintain continuous agitation[5].
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Aging: Set the mixture aside to age for 24 hours at room temperature[5]. Causality: The 24-hour aging period is critical; it allows for the complete precipitation of calcium sulfate and the thermodynamic stabilization of the basic aluminum acetate complex in solution.
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Separation: Filter the product using vacuum filtration. Return the first portion of the filtrate to the funnel to ensure a clear solution[5].
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Washing: Wash the magma (precipitate) on the filter with small aliquots of cold purified water until the total collected filtrate measures exactly 1000 mL[5]. This filtrate is the purified aluminum subacetate solution.
Caption: Synthesis workflow of aluminum subacetate from aluminum sulfate.
Protocol 2: Direct Synthesis from Aluminum Hydroxide
For applications requiring high-purity solid aluminum diacetate hydroxide without residual calcium or sulfate ions, the direct reaction of aluminum hydroxide with acetic acid is preferred[2].
Materials:
Step-by-Step Methodology:
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Suspension: Create a dilute aqueous solution of acetic acid in a reaction vessel[2].
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Acid Addition: Add aluminum hydroxide directly to the acetic acid solution[2]. Causality: The stoichiometry must be precisely adjusted to favor the diacetate form over the monoacetate or triacetate.
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Thermal Activation: Heat the mixture to facilitate the reaction[2]. Causality: The reaction between Al(OH)3 and weak acetic acid is kinetically slow at room temperature. Heating provides the activation energy required to break the strong Al-O bonds in the hydroxide lattice, facilitating ligand exchange with acetate.
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Purification: Filter the precipitated basic aluminum diacetate from the reaction mixture, taking advantage of its insolubility in water[2].
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Drying: Dry the purified product in an oven at a controlled temperature to prevent thermal decomposition[2].
Analytical Characterization & Self-Validating Systems
To ensure the trustworthiness and scientific integrity of the synthesized compound, a self-validating analytical system must be employed at the end of the workflow:
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pH Validation: A standard synthesis of aluminum subacetate solution must exhibit a final pH between 3.8 and 4.6[4]. A pH lower than 3.8 indicates unreacted free acetic acid or the formation of the neutral triacetate, while a pH above 4.6 suggests incomplete reaction of the basic hydroxide.
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Gravimetric Assay (Yield Calculation): The aluminum content must be validated by calcining a weighed sample of the product to convert it to Aluminum Oxide ( Al2O3 ). According to , 100 mL of the subacetate solution should yield between 1.20 g and 1.45 g of Al2O3 [5]. If the yield falls outside this range, the stoichiometric balance during the complexation phase was compromised.
References
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PubChem. "Aluminum Subacetate | C4H7AlO5 | CID 10197832." National Center for Biotechnology Information. URL:[Link]
- Google Patents. "US5409691A - Solution comprising aluminum acetate and glycerin.
Sources
- 1. Aluminum Subacetate | C4H7AlO5 | CID 10197832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5409691A - Solution comprising aluminum acetate and glycerin - Google Patents [patents.google.com]
